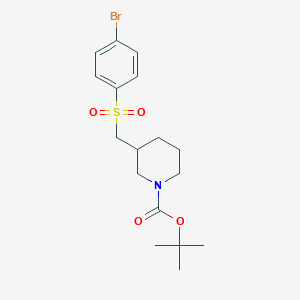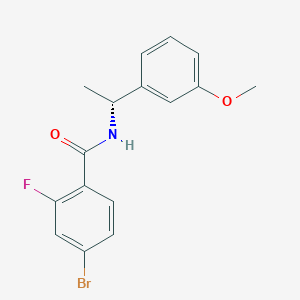
tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as sulfonamides. It features a piperidine ring, a bromophenyl group, and a tert-butyl ester group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to introduce the desired functional groups.
Introduction of Bromophenyl Group: A bromophenyl group is introduced through a substitution reaction.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent.
Esterification: The final step involves esterification with tert-butyl alcohol to form the tert-butyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and various nucleophiles are employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: New derivatives with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in organic synthesis research.
Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Tert-Butyl 4-((3-bromophenyl)sulfonyl)piperazine-1-carboxylate: Similar structure but with a different position of the bromophenyl group.
Tert-Butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate: Similar core structure but with a different functional group.
Uniqueness: The uniqueness of tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)sulfonylmethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4S/c1-17(2,3)23-16(20)19-10-4-5-13(11-19)12-24(21,22)15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUECCMNLHBWLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B8163898.png)



![4-Nitro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163937.png)
![4'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163942.png)
